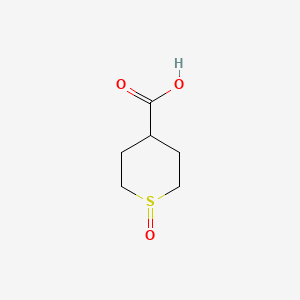

1-Oxothian-4-carbonsäure

Übersicht

Beschreibung

1-Oxo-1lambda~4~-thiane-4-carboxylic acid is a chemical compound with the molecular formula C6H10O3S and a molecular weight of 162.203. It is also known by its IUPAC name, tetrahydro-2H-thiopyran-4-carboxylic acid 1-oxide .

Molecular Structure Analysis

The InChI code for 1-Oxo-1lambda~4~-thiane-4-carboxylic acid is 1S/C6H10O3S/c7-6(8)5-1-3-10(9)4-2-5/h5H,1-4H2,(H,7,8) . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis

Specific chemical reactions involving 1-Oxo-1lambda~4~-thiane-4-carboxylic acid are not available in the retrieved data. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis

1-Oxo-1lambda~4~-thiane-4-carboxylic acid is a powder at room temperature . It has a melting point of 135-138 degrees Celsius . The compound’s density is 1.422 g/cm3 .Wirkmechanismus

Target of Action

Similar compounds, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be bacterial or viral proteins .

Mode of Action

The exact mode of action of 1-oxothiane-4-carboxylic acid is currently unknown. For instance, aspirin, another carboxylic acid derivative, acts by irreversibly inactivating the cyclooxygenase (COX) enzyme, which is required for prostaglandin and thromboxane synthesis .

Biochemical Pathways

Carboxylic acid amides have been reported to inhibit cellulose synthase, affecting the biosynthesis of cellulose in certain organisms .

Pharmacokinetics

Pharmacokinetics generally involves the processes of liberation, absorption, distribution, metabolism, and excretion (ladme) of drugs .

Result of Action

Similar compounds have shown protective effects against oxidative stress-induced cell death .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can generally influence the action of a compound .

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 1-Oxo-1lambda~4~-thiane-4-carboxylic acid in lab experiments is its stability and solubility in water. Additionally, it is relatively inexpensive and easy to synthesize. However, one limitation is that it can be toxic at high doses, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 1-Oxo-1lambda~4~-thiane-4-carboxylic acid. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on different cell types and tissues. Finally, there is a need for more studies to determine its safety and toxicity profile in humans.

Synthesemethoden

The synthesis of 1-Oxo-1lambda~4~-thiane-4-carboxylic acid can be achieved through several methods. One of the most commonly used methods is the reaction of thiourea with maleic anhydride in the presence of a catalyst such as hydrochloric acid or acetic acid. The resulting product is then treated with a strong oxidizing agent such as potassium permanganate to obtain 1-Oxo-1lambda~4~-thiane-4-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

1-Oxothian-4-carbonsäure spielt eine entscheidende Rolle in der organischen Synthese. Ihre Struktur, die sowohl eine Carbonylgruppe als auch eine Oxogruppe enthält, macht sie hochreaktiv und vielseitig für die Synthese kleiner Moleküle. Sie kann an Substitutions-, Eliminierungs- und Kupplungsreaktionen teilnehmen, die grundlegend für die Herstellung komplexer organischer Verbindungen sind .

Nanotechnologie

Im Bereich der Nanotechnologie wird this compound zur Oberflächenmodifizierung von Nanopartikeln wie Kohlenstoffnanoröhren und Graphen verwendet. Diese Modifikation verbessert die Dispersion und Einarbeitung dieser Nanopartikel in Polymernanomaterialien, was für die Entwicklung fortschrittlicher Materialien mit verbesserten Eigenschaften entscheidend ist .

Polymerindustrie

Die Carbonsäuregruppe von this compound ist in der Polymerindustrie von entscheidender Bedeutung. Sie dient als Monomer, Additiv oder Katalysator bei der Herstellung synthetischer oder natürlicher Polymere. Ihre Aufnahme in Polymerketten kann die physikalischen Eigenschaften des Materials verändern, z. B. Flexibilität, Haltbarkeit und Chemikalienbeständigkeit .

Medizin

In der Medizin werden Derivate der this compound auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie können zur Synthese von Pharmazeutika verwendet werden, insbesondere solchen, die für ihre biologische Aktivität einen Carbonsäureanteil benötigen .

Landwirtschaft

Die Derivate der Verbindung sind auch in der Landwirtschaft von Bedeutung. Sie können zu Herbiziden, Pestiziden oder Fungiziden synthetisiert werden und bieten eine chemische Grundlage für den Schutz von Nutzpflanzen vor Schädlingen und Krankheiten .

Lebensmittelindustrie

Carbonsäuren, darunter this compound, werden in der Lebensmittelindustrie als Konservierungsmittel oder Geschmacksstoffe eingesetzt. Ihre antimikrobiellen Eigenschaften tragen zur Verlängerung der Haltbarkeit von Lebensmitteln bei .

Umweltwissenschaften

In den Umweltwissenschaften kann this compound bei der Synthese von umweltfreundlichen Chemikalien verwendet werden. Diese Chemikalien sind so konzipiert, dass sie sich abbauen, ohne schädliche Rückstände zu hinterlassen, wodurch die Umweltverschmutzung reduziert wird .

Analytische Chemie

Schließlich findet this compound Anwendung in der analytischen Chemie. Sie kann als Reagenz oder Standard in verschiedenen chemischen Analysen verwendet werden, um das Vorhandensein oder die Menge anderer Substanzen zu bestimmen .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-Oxothiane-4-carboxylic acid are not well-studied. Carboxylic acids, a group to which this compound belongs, are known to participate in various biochemical reactions . They can undergo reactions such as decarboxylation, reduction, and esterification

Cellular Effects

The cellular effects of 1-Oxothiane-4-carboxylic acid are not well-documented. Carboxylic acids can influence cell function through their roles in metabolic pathways

Molecular Mechanism

The molecular mechanism of action of 1-Oxothiane-4-carboxylic acid is not well-understood. As a carboxylic acid, it may participate in reactions involving the carboxyl group, such as decarboxylation and esterification

Metabolic Pathways

The metabolic pathways that 1-Oxothiane-4-carboxylic acid is involved in are not well-understood. Carboxylic acids are involved in various metabolic pathways, including the tricarboxylic acid cycle

Eigenschaften

IUPAC Name |

1-oxothiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c7-6(8)5-1-3-10(9)4-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNLDRKSMPFJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738765 | |

| Record name | 1-Oxo-1lambda~4~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13129-22-1, 13129-21-0 | |

| Record name | 2H-Thiopyran-4-carboxylic acid, tetrahydro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-1lambda~4~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-oxo-1lambda4-thiane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-d:4,5-d']bis[1,2]oxazole](/img/structure/B577223.png)

![[(6aS,7S,12aS)-2,3,10-trimethoxy-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromen-7-yl] acetate](/img/structure/B577227.png)

![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)

![1h-[1,2,3]Triazolo[1,5-a]benzimidazole](/img/structure/B577240.png)